![molecular formula C43H65N11O13S2 B3028960 Oxytocin (free acid) CAS No. 4248-64-0](/img/structure/B3028960.png)
Oxytocin (free acid)
Overview
Description
Oxytocin is a peptide hormone and neuropeptide normally produced in the hypothalamus and released by the posterior pituitary . It plays roles in behavior that include social bonding, reproduction, childbirth, and the period after childbirth . Oxytocin free acid (9-Deamidooxytocin) is an analog of oxytocin in which the glycinamide residue at position 9 in oxytocin has been replaced by a glycine residue .
Synthesis Analysis
Oxytocin possesses the particular analytical measurement challenge of a disulfide bond .Molecular Structure Analysis
Oxytocin is a peptide composed of nine amino acids and one non-peptidic substituent. The sequence is as follows: cysteine-tyrosine-isoleucine-glutamine-asparagine-asparagine-cysteine-proline-leucine-glycine-amide .Chemical Reactions Analysis
Oxytocin possesses the particular analytical measurement challenge of a disulfide bond . The biologically active form of oxytocin, known as octapeptide (oxytocin disulfide), corresponds to its oxidized form .Physical And Chemical Properties Analysis
Oxytocin has a molecular formula of CHNOS, an average mass of 1007.187 Da, and a monoisotopic mass of 1006.436462 Da .Scientific Research Applications
- Oxytocin has garnered significant interest due to its modulatory effects on social cognition and behavior. Research primarily employs intranasal application protocols, assuming that it increases oxytocin levels in the central nervous system via a direct nose-to-brain route. This route is believed to underlie the behavioral effects of oxytocin, including its impact on social stimuli encoding, consolidation, and recognition .
- Accumulating evidence suggests that oxytocin enhances attention to social signals, which may have been adaptive for our ancestors’ survival .
- At the molecular level, oxytocin activates specific receptors, influencing neuronal activity and neurotransmitter release. This activation impacts social behavior, particularly trust and empathy .
- Oxytocin is implicated in heart rate variability and cardiovascular regulation. Its effects on cardiovascular homeostasis are an essential area of research .
- Oxytocin is intricately linked to socioemotional interactions, such as affiliation and bonding. It fosters feelings of attachment and closeness between individuals .
- Researchers face challenges in measuring endogenous oxytocin concentrations accurately. Methodological issues related to biochemical analysis and study design are actively discussed .
Social Cognition and Behavior
Trust and Empathy
Cardiovascular Homeostasis
Affiliation and Bonding
Challenges in Measurement and Study Design
Mechanism of Action
Target of Action
Oxytocin, a peptide hormone and neuropeptide, primarily targets the uterus and mammary glands . It interacts with the oxytocin receptor , a Gq coupled G-protein coupled receptor (GPCR) . This receptor is found in various tissues, including the myoepithelial cells that surround the alveolar channels in the mammary gland and the uterus .
Mode of Action
Upon binding to its receptor, oxytocin triggers a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction .
Biochemical Pathways
Oxytocin influences various biochemical pathways. It alters lipids, protein, and sugar metabolism through modulation of appetite and satiety, enzyme activity, cellular signals, secretion of metabolic hormones, and energy consumption . Oxytocin also dynamically moderates the autonomic nervous system .
Pharmacokinetics
Oxytocin is metabolized by the liver and other oxytocinases . It has a short elimination half-life of 1–6 minutes when administered intravenously . The protein binding of oxytocin is about 30% . It is excreted through biliary and kidney routes .
Result of Action
The primary result of oxytocin’s action is the stimulation of uterine contractions during labor and childbirth . It also stimulates contractions of breast tissue to aid in lactation after childbirth . In addition to these physiological effects, oxytocin plays a role in maternal bonding and milk production . It also influences anxiety, interpersonal bonding, and stress responses .
Action Environment
Safety and Hazards
properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-OMTOYRQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxytocin (free acid) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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